N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide
Description
N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a tert-butyl group, and an ethoxybenzamide moiety
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-20-12-8-6-11(7-9-12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPIEAHGUGPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Ethoxybenzamide Moiety: This involves the reaction of 4-ethoxybenzoic acid with an amine to form the corresponding amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H~2~O~2~).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH~4~).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~).
Major Products
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced forms of the benzamide moiety.
Substitution Products: Substituted isoxazole derivatives.
Scientific Research Applications
N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N~1~-[5-(tert-butyl)-3-isoxazolyl]-4-ethoxybenzamide can be compared with similar compounds such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the tert-butyl group and aromatic ring but differs in the heterocyclic structure.
N-tert-Butyl-3,5-dimethylaniline: Contains the tert-butyl group and aromatic ring but lacks the isoxazole moiety.
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